4-chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one hydrochloride
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Overview
Description
4-Chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazine ring substituted with chlorine, methyl, and piperazine groups, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one hydrochloride typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The piperazine group is usually introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Nucleophiles like amines, alcohols, or halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyridazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies, including enzyme inhibition assays and receptor binding studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application.
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
(5-Chloro-2-propoxy-phenyl)-(4-methyl-piperazin-1-yl)-methanone
Uniqueness: 4-Chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one hydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-chloro-2-methyl-5-piperazin-1-ylpyridazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O.ClH/c1-13-9(15)8(10)7(6-12-13)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVQMKIEACKFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCNCC2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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